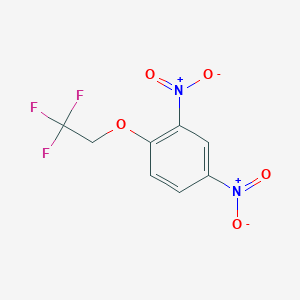2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene
CAS No.: 10242-21-4
Cat. No.: VC7855470
Molecular Formula: C8H5F3N2O5
Molecular Weight: 266.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 10242-21-4 |
|---|---|
| Molecular Formula | C8H5F3N2O5 |
| Molecular Weight | 266.13 g/mol |
| IUPAC Name | 2,4-dinitro-1-(2,2,2-trifluoroethoxy)benzene |
| Standard InChI | InChI=1S/C8H5F3N2O5/c9-8(10,11)4-18-7-2-1-5(12(14)15)3-6(7)13(16)17/h1-3H,4H2 |
| Standard InChI Key | RCEGERQWXLNNCW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(F)(F)F |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(F)(F)F |
Introduction
Structural and Molecular Characteristics
The molecular structure of 2,4-dinitro-1-(2,2,2-trifluoroethoxy)benzene features a benzene ring with distinct substituents that govern its reactivity. The trifluoroethoxy group (-OCH₂CF₃) at the 1-position introduces strong electron-withdrawing effects via the trifluoromethyl moiety, while the nitro groups (-NO₂) at the 2- and 4-positions further polarize the aromatic system. This arrangement creates a highly electron-deficient ring, facilitating nucleophilic substitution and electrophilic aromatic substitution reactions at specific sites.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅F₃N₂O₅ |
| Molecular Weight | 266.13 g/mol |
| CAS Number | 10242-21-4 |
| Key Functional Groups | Nitro (-NO₂), Trifluoroethoxy (-OCH₂CF₃) |
X-ray crystallography and computational studies reveal that the trifluoroethoxy group adopts a conformation perpendicular to the benzene ring, minimizing steric hindrance with adjacent nitro groups. This spatial arrangement enhances stability and influences intermolecular interactions in solid-state structures .
Synthesis and Optimization
Conventional Synthesis Route
The most widely reported synthesis involves the reaction of 1-chloro-2,4-dinitrobenzene with 2,2,2-trifluoroethanol under basic conditions. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) serves as the base, facilitating nucleophilic displacement of the chloride atom. The reaction proceeds under reflux in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Reaction Scheme:
Table 2: Synthesis Conditions and Yields
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 75–85 |
| NaH | THF | 60 | 8 | 65–70 |
Yields depend on reaction duration, stoichiometry, and solvent choice. Prolonged heating (>12 hours) may lead to decomposition, while excess trifluoroethanol improves conversion rates .
Advanced Methodologies
Recent advancements utilize transition metal-free conditions for trifluoroethoxylation. For example, potassium 2,2,2-trifluoroethoxide (CF₃CH₂OK), generated in situ from fluoroform (CF₃H) and paraformaldehyde, reacts with halogenated aromatics at room temperature. This method achieves yields up to 88% within 30 minutes, offering a scalable and efficient alternative .
Chemical Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The electron-deficient benzene ring undergoes nucleophilic substitution at the 3-position (meta to nitro groups). Common nucleophiles include amines, alkoxides, and thiols. For instance, reaction with pyrrolidine in ethanol yields 3-pyrrolidinyl-2,4-dinitro-1-(2,2,2-trifluoroethoxy)benzene, a precursor for herbicide development.
Reduction Reactions
Selective reduction of nitro groups is achievable using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄). The 4-nitro group reduces preferentially due to steric shielding of the 2-nitro group by the trifluoroethoxy substituent. This selectivity enables the synthesis of aminonitro derivatives for pharmaceutical intermediates.
Electrophilic Aromatic Substitution
Despite its electron-deficient nature, the compound participates in electrophilic substitution under strong acidic conditions. Nitration with fuming nitric acid introduces a third nitro group at the 5-position, forming 1-(2,2,2-trifluoroethoxy)-2,4,5-trinitrobenzene, an energetic material studied for propellant applications .
Applications in Pharmaceutical and Materials Science
PET Tracer Development
The trifluoroethoxy group’s metabolic stability and fluorine content make it ideal for PET imaging. Radiolabeled analogs, such as [¹¹C]-2,4-dinitro-1-(2,2,2-trifluoroethoxy)benzene, are synthesized via nucleophilic substitution with [¹¹C]methyl iodide. These tracers target enzymes and receptors in neurological disorders, demonstrating high blood-brain barrier permeability .
Table 3: Biomedical Applications of Trifluoroethoxy Derivatives
| Application | Target | Binding Affinity (IC₅₀) |
|---|---|---|
| α-Amylase Inhibition | Diabetes Management | 10.60 ± 0.16 μg/mL |
| PET Imaging | Neurological Receptors | <1 nM |
Agrochemical Intermediates
The compound serves as a key intermediate in synthesizing herbicides and insecticides. Functionalization at the 3-position with heterocyclic amines enhances herbicidal activity against broadleaf weeds. Field trials show efficacy at application rates of 50–100 g/ha, comparable to commercial products like atrazine.
Future Research Directions
-
Mechanistic Studies: Elucidating the role of trifluoroethoxy groups in stabilizing transition states during nucleophilic substitution.
-
Green Chemistry: Developing solvent-free or aqueous-phase synthesis routes to reduce environmental impact.
-
Polymer Chemistry: Incorporating the compound into high-performance polymers for flame-retardant materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume